(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine
Overview
Description
“(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine” is a chemical compound with the CAS Number: 1091606-68-6. It has a molecular weight of 381.46 and its molecular formula is C26H24NP . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H24NP/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,27H2/t25-,26-/m1/s1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Catalysis in Asymmetric Reactions
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine and its derivatives have been extensively studied for their role as ligands in catalytic processes, particularly in asymmetric reactions. For instance, it has been used in the synthesis and structural characterization of palladium(II) and platinum(II) complexes, showing effectiveness in asymmetric aldol reactions involving methyl isocyanoacetate and aldehydes (Longmire, Zhang, & Shang, 1998). Similarly, ruthenium(II) complexes containing optically active hemilabile P,N,O-tridentate ligands, including this compound, have been synthesized and evaluated for their catalytic activity in asymmetric transfer hydrogenation of acetophenone (Yang, Alvarez-Gressier, Lugan, & Mathieu, 1997).
Asymmetric Hydroformylation
The compound and its analogs have been used in rhodium-catalyzed asymmetric hydroformylation processes. For example, rhodium complexes of chiral bidentate phosphorus ligands bearing saturated ring skeletons, including this compound, have shown high stereoselectivity in these reactions (Hayashi, Tanaka, Ikeda, & Ogata, 1979).
NMR Chiral Solvating Agents
In addition to its catalytic applications, this compound has been identified as an effective chiral solvating agent (CSA) in NMR analysis. It is particularly useful for assessing the enantiomeric purity of chiral carboxylic acids, as demonstrated in studies involving various acids (Fulwood & Parker, 1994).
Synthesis of Chiral Ligands
The synthesis of chiral ligands utilizing this compound has been a topic of interest. These ligands are significant in various asymmetric syntheses, such as in the preparation of chiral amino alcohols and their application in organic synthesis and pharmaceuticals (Jesus Velho & Martins, 2020).
Asymmetric Hydrogenation
The compound has been explored for its role in asymmetric hydrogenation. For instance, the asymmetric hydrogenation of α-acylaminocinnamic acids using the rhodium complex of (1R,2R)-1,2-bis(N-diphenylphosphino-N-methylamino)cyclohexane, a derivative of this compound, has been reported to yield preferentially (S)-amino acids (Onuma, Ito, & Nakamura, 1980).
Pharmaceutical Research
In the pharmaceutical domain, the analogs of this compound have been investigated as potential inhibitors of cholesterol ester transfer protein (CETP), showcasing their importance in developing treatments for conditions related to cholesterol levels (Jiang et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Properties
IUPAC Name |
(1R,2R)-2-diphenylphosphanyl-1,2-diphenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NP/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,27H2/t25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPGTOGPLXZBQX-CLJLJLNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732063 | |
Record name | (1R,2R)-2-(Diphenylphosphanyl)-1,2-diphenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1091606-68-6 | |
Record name | (1R,2R)-2-(Diphenylphosphanyl)-1,2-diphenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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